molecular formula C24H30N2O3S B11681397 Ethyl [(5-cyclohexyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate

Ethyl [(5-cyclohexyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate

Cat. No.: B11681397
M. Wt: 426.6 g/mol
InChI Key: GWJQEGOXVQKVGA-UHFFFAOYSA-N
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Description

ETHYL 2-({5-CYCLOHEXYL-5-ETHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)ACETATE is a complex organic compound featuring a quinazoline core structure

Preparation Methods

The synthesis of ETHYL 2-({5-CYCLOHEXYL-5-ETHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)ACETATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the cyclohexyl and ethyl groups. The final step involves the esterification of the compound to form the ethyl acetate derivative. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

ETHYL 2-({5-CYCLOHEXYL-5-ETHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the quinazoline core or other functional groups.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 2-({5-CYCLOHEXYL-5-ETHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-({5-CYCLOHEXYL-5-ETHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context.

Comparison with Similar Compounds

ETHYL 2-({5-CYCLOHEXYL-5-ETHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)ACETATE can be compared with similar compounds such as other quinazoline derivatives. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include:

    Quinazoline derivatives: Known for their diverse biological activities.

    Cyclohexyl derivatives: Often studied for their stability and bioavailability.

    Ethyl acetate derivatives: Commonly used in organic synthesis for their reactivity and versatility.

Properties

Molecular Formula

C24H30N2O3S

Molecular Weight

426.6 g/mol

IUPAC Name

ethyl 2-[(5-cyclohexyl-5-ethyl-4-oxo-3,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C24H30N2O3S/c1-3-24(17-11-6-5-7-12-17)14-16-10-8-9-13-18(16)21-20(24)22(28)26-23(25-21)30-15-19(27)29-4-2/h8-10,13,17H,3-7,11-12,14-15H2,1-2H3,(H,25,26,28)

InChI Key

GWJQEGOXVQKVGA-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)SCC(=O)OCC)C4CCCCC4

Origin of Product

United States

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